(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethoxyphenyl group and a piperidinylphenyl group attached to a prop-2-enamide backbone. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-ethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.
Formation of the Piperidinylphenyl Intermediate: The piperidinylphenyl group can be synthesized by reacting 4-bromophenylpiperidine with a suitable nucleophile.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: Used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
- (2E)-3-(4-ethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
Uniqueness
(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl and piperidinylphenyl groups contribute to its unique properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-26-21-13-6-18(7-14-21)8-15-22(25)23-19-9-11-20(12-10-19)24-16-4-3-5-17-24/h6-15H,2-5,16-17H2,1H3,(H,23,25)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBVRQRATUBLKL-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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